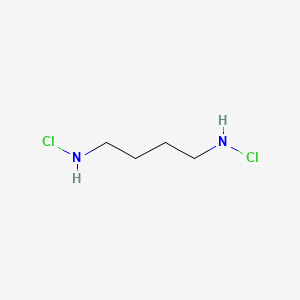
N,N'-Dichloro-1,4-butanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dichloro-1,4-butanediamine is a chemical compound with the molecular formula C4H10Cl2N2. It is a derivative of 1,4-butanediamine, where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dichloro-1,4-butanediamine can be synthesized through the chlorination of 1,4-butanediamine. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a solvent such as water or an organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective chlorination of the amine groups.
Industrial Production Methods
Industrial production of N,N’-Dichloro-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,4-butanediamine and chlorine gas into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dichloro-1,4-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the dichloro compound back to the parent amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dioxide derivatives, while substitution with ammonia can produce 1,4-butanediamine.
Scientific Research Applications
N,N’-Dichloro-1,4-butanediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Dichloro-1,4-butanediamine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms in the compound are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine: The parent compound without chlorine atoms.
N,N’-Bis(3,5-dichlorosalicylidene)-1,4-butanediamine: A derivative with additional functional groups.
1,3-Diaminopropane: A similar diamine with a shorter carbon chain.
Uniqueness
N,N’-Dichloro-1,4-butanediamine is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties. This makes it valuable in specific chemical processes and applications where such reactivity is desired.
Properties
CAS No. |
109241-55-6 |
|---|---|
Molecular Formula |
C4H10Cl2N2 |
Molecular Weight |
157.04 g/mol |
IUPAC Name |
N,N'-dichlorobutane-1,4-diamine |
InChI |
InChI=1S/C4H10Cl2N2/c5-7-3-1-2-4-8-6/h7-8H,1-4H2 |
InChI Key |
JWSUGTLVFARELI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCl)CNCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















